molecular formula C5H7N3OS2 B12413525 N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3

Cat. No.: B12413525
M. Wt: 192.3 g/mol
InChI Key: MOQNHXGAGXWLLU-BMSJAHLVSA-N
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Description

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 is a deuterated derivative of N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. This compound is primarily used in research settings, particularly in the fields of chemistry and biology. The deuterium labeling (d3) is often employed to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic route described above can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The deuterium labeling allows for detailed studies of these interactions using techniques like mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

    N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide: The non-deuterated version of the compound.

    N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: A similar compound with a sulfamoyl group instead of a methylsulfanyl group.

    5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with different substituents

Uniqueness

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed mechanistic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways and reaction mechanisms is required.

Properties

Molecular Formula

C5H7N3OS2

Molecular Weight

192.3 g/mol

IUPAC Name

N-[5-(trideuteriomethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9)/i2D3

InChI Key

MOQNHXGAGXWLLU-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])SC1=NN=C(S1)NC(=O)C

Canonical SMILES

CC(=O)NC1=NN=C(S1)SC

Origin of Product

United States

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